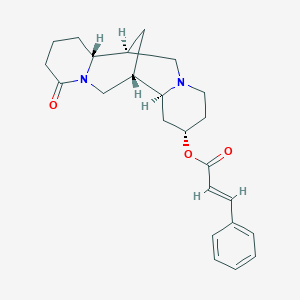

13alpha-Cinnamoyloxylupanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFYZCKVLOYPHL-MFYPYBFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5835-04-1 | |

| Record name | 2-Propenoic acid, 3-phenyl-, (2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-yl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S-(2alpha(E),7beta,7Abeta,14beta,14aalpha))-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-2-yl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2S-[2α(E),7β,7aβ,14β,14aα]]-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of 13alpha Cinnamoyloxylupanine

Presence in Lupinus Species

The distribution of 13alpha-cinnamoyloxylupanine has been documented in several Lupinus species, where it often co-occurs with a complex mixture of other quinolizidine (B1214090) alkaloids.

Lupinus linearis

Research on the alkaloid composition of Lupinus linearis, a species native to South America, has identified 13-cis/trans-cinnamoyloxylupanine as one of its main alkaloids. scilit.comresearchgate.net Studies using capillary gas-liquid chromatography and mass spectrometry on ecotypes from Argentina and Brazil revealed a complex alkaloid profile. This finding supports the close morphological relationship between L. linearis and the L. gibertianus complex, as they share similar and uncommon alkaloid patterns. scilit.comresearchgate.net

Lupinus gibertianus Complex

Similar to L. linearis, the Lupinus gibertianus complex, a group of annual lupins found in Brazil, Uruguay, and Argentina, also contains 13-cis/trans-cinnamoyloxylupanine as a major alkaloid component. scilit.comresearchgate.netresearchgate.net The alkaloid profiles of six ecotypes of the L. gibertianus complex were found to be very similar to those of L. linearis, reinforcing their chemotaxonomic relationship. researchgate.netresearchgate.net

| Alkaloid Type | Alkaloids Identified in Lupinus linearis and Lupinus gibertianus Complex scilit.comresearchgate.net |

| Main Alkaloids | Lupanine (B156748), 13-Hydroxylupanine (B1673957), 13-Angeloyloxylupanine, 13-Tigloyloxylupanine, 13-Benzoyloxylupanine, 13-cis/trans-Cinnamoyloxylupanine |

| Minor Alkaloids | Sparteine (B1682161), 11,12-Dehydrosparteine, Ammodendrine, Tetrahydrorhombifoline, Angustifoline, α-Isolupanine, 5,6-Dehydrolupanine, 11,12-Dehydrolupanine, N-Formylangustifoline, 13-cis-Cinnamoyloxymultiflorine |

| New Minor Alkaloids (Tentatively Identified) | 13-Hydroxy-17-oxolupanine and its esters (angeloyloxy, tigloyloxy, benzoyloxy, cis/trans-cinnamoyloxy) |

Lupinus polyphyllus

Studies on Lupinus polyphyllus, the large-leaved lupine, have confirmed the presence of both 13-cis-cinnamoyloxylupanine and 13-trans-cinnamoyloxylupanine. nih.gov Analysis of differentiated plants identified a variety of esters of 13-hydroxylupanine, including the cinnamoyl derivatives. nih.gov The biosynthesis of these alkaloids is understood to occur in the leaf chloroplasts. nih.gov

| Plant Part/Culture | Alkaloids Identified in Lupinus polyphyllus nih.gov |

| Differentiated Plants | 13-Tigloyloxylupanine, 13-Angeloyloxylupanine, 13-cis-Cinnamoyloxylupanine, 13-trans-Cinnamoyloxylupanine, 13-Benzoyloxylupanine, 13-(2-Methylbutyryl)-oxylupanine, 13-Vanilloyloxylupanine |

| Cell Suspension Cultures | Lupanine, Sparteine, 13-Angeloyloxylupanine, 13-Tigloyloxylupanine |

| Spent Cell Culture Medium | Lupanine, 13-cis-Cinnamoyloxylupanine, 13-trans-Cinnamoyloxylupanine |

Lupinus albus

Lupinus albus, or white lupin, is another species where this compound has been identified. smolecule.com Initial reports of its presence in L. albus seed extracts date back to the 1970s and 1980s. smolecule.com More recent research on the processing of L. albus seeds has noted the degradation of ester alkaloids like trans-13α-cinnamoyloxylupanine during processes such as toasting, which results in the formation of 13-hydroxylupanine. ugent.be Lupanine and its derivatives are key components of the alkaloid profile of this species. frontiersin.org

Lupinus angustifolius

In Lupinus angustifolius, the narrow-leafed lupin, 13α-cis-cinnamoyloxylupanine has been identified as a minor alkaloid. researchgate.netacs.org Comprehensive analysis of the alkaloid profile from the aerial parts of L. angustifolius grown in Turkey, using gas chromatography-mass spectrometry (GC-MS), revealed a total of fifteen alkaloids. researchgate.net While 13α-hydroxylupanine and lupanine were the main components, 13α-cis-cinnamoyloxylupanine was part of a group of less abundant but significant alkaloids. researchgate.net

| Alkaloid Status | Alkaloids Identified in Lupinus angustifolius researchgate.net |

| Main Alkaloids | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) |

| Minor Alkaloids | Ammodendrine, Isoangustifoline, Tetrahydrorhombifoline, Angustifoline, α-Isolupanine, 5,6-Dehydrolupanine, 11,12-Dehydrolupanine, 13α-Acetoxylupanine, 13α-Isovaleroyloxylupanine, 13α-Valeroyloxylupanine, 13α-Tigloyloxylupanine, 13α-cis-Cinnamoyloxylupanine, 13α-cis-Cinnamoyloxy-17-oxolupanine |

Lupinus mutabilis

Lupinus mutabilis, also known as pearl or Andean lupin, contains both cis- and trans-13-(cinnamoyloxy)lupanine. acs.org A detailed study of the quinolizidine alkaloid composition in the seeds of this species confirmed the presence of these cinnamoyl esters alongside a wide array of other alkaloids. acs.org The primary alkaloids in L. mutabilis are typically sparteine, lupanine, and 13α-hydroxylupanine. nih.gov

| Alkaloid | Relative Abundance in Lupinus mutabilis Seeds (%) acs.org |

| Sparteine | 47 |

| Lupanine | 16 |

| 13-Hydroxylupanine | 7 |

| Tetrahydrorhombifoline | 2 |

| 13-(Angeloyloxy)lupanine | 2 |

| Angustifoline | 1 |

| 13-(Tigloyloxy)lupanine | 1 |

| α-Isolupanine | <1 |

| Multiflorine | <1 |

| cis-13-(Cinnamoyloxy)lupanine | Present |

| trans-13-(Cinnamoyloxy)lupanine | Present |

Lupinus lanatus

13α-trans-Cinnamoyloxylupanine has been successfully isolated from the aerial parts of Lupinus lanatus, a species within the Fabaceae family. nih.govacs.orgscience.gov In one study, it was identified alongside a new quinolizidine alkaloid, lanatine A, as well as the known compounds 13-α-hydroxylupanine and (-)-multiflorine. science.gov Its presence in L. lanatus contributes to the complex alkaloid profile characteristic of this species. acs.org

Qualitative and Quantitative Profiles in Plant Tissues

The concentration and composition of 13α-Cinnamoyloxylupanine and related alkaloids vary significantly between different plant tissues and among different lupin species and cultivars.

Aerial Parts Alkaloid Composition

The biosynthesis of most quinolizidine alkaloids occurs in the green aerial parts of the plant, such as the leaves, from which they are transported via the phloem to other tissues. nih.gov 13α-Cinnamoyloxylupanine has been identified in the aerial parts of several Lupinus species.

It is a known constituent of the aerial parts of Lupinus lanatus. nih.govacs.org In Lupinus angustifolius, 13α-cis-cinnamoyloxylupanine was identified as a minor alkaloid in the aerial portions of the plant. researchgate.net Furthermore, a study of the leaf alkaloid profiles of South American lupins, Lupinus linearis and Lupinus gibertianus, found that esters of 13-hydroxylupanine, including 13-cis/trans-cinnamoyloxylupanine, were among the main alkaloids. researchgate.netresearchgate.net

While specific concentrations in bulk leaf or stem tissue are not widely reported, quantitative analysis of phloem exudate, a key component of the aerial parts' transport system, has been conducted on the bitter Lupinus angustifolius cv. Fest. This provides a snapshot of the alkaloids being moved from the sites of synthesis.

Table 1. Concentration of cinnamoyloxylupanine isomers in the phloem exudate of Lupinus angustifolius cv. Fest. Data are means ± SE. oup.com

Influence of Ecotypes and Cultivars on Alkaloid Profiles

The total content and specific profile of quinolizidine alkaloids are known to be significantly influenced by the plant's genotype (cultivar) and, to a lesser extent, by environmental conditions. fibl.org The production of 13α-Cinnamoyloxylupanine is a clear example of this genetic influence.

A striking illustration of cultivar-dependent alkaloid profiles is seen when comparing the bitter 'Fest' cultivar and the sweet 'Danja' cultivar of Lupinus angustifolius. Analysis of their phloem exudates showed the presence of both cis- and trans-isomers of 13-cinnamoyloxylupanine in the bitter cultivar, whereas they were not detectable in the sweet cultivar. oup.com

Table 2. Comparison of cinnamoyloxylupanine concentrations in the phloem exudate of two Lupinus angustifolius cultivars. oup.com

In contrast, a study comparing the leaf alkaloid profiles of three ecotypes of Lupinus linearis and six ecotypes of Lupinus gibertianus from Argentina and Brazil found that the profiles were qualitatively and quantitatively very similar. researchgate.netresearchgate.net These closely related species both contained 13-cis/trans-cinnamoyloxylupanine as a major alkaloid component, suggesting a conserved alkaloid profile across these particular ecotypes. researchgate.netresearchgate.net This indicates that while significant variation exists between distinct cultivars bred for different traits (e.g., bitter vs. sweet), different wild ecotypes of closely related species may maintain similar chemical defenses.

Biosynthetic Pathways of 13alpha Cinnamoyloxylupanine

General Quinolizidine (B1214090) Alkaloid Biosynthesis

Quinolizidine alkaloids are a large family of nitrogen-containing secondary metabolites characterized by a quinolizidine ring structure. researchgate.netfrontiersin.org Their biosynthesis is a well-documented example of how plants utilize primary metabolites to create complex defensive compounds. nih.gov The entire process originates from a single amino acid precursor and involves several key enzymatic steps to build the core tetracyclic skeleton that is later modified. nih.gov

The foundational building block for all quinolizidine alkaloids, including the lupanine (B156748) skeleton, is the amino acid L-lysine. rsc.orgacs.org Plants channel L-lysine from primary metabolism into this specialized secondary metabolic pathway. nih.gov The biosynthesis of the core QA structure utilizes three molecules of lysine (B10760008). nih.gov This process typically occurs in the green tissues of the plant, such as the leaves, where the necessary enzymes are localized within chloroplasts. mdpi.comresearchgate.net The synthesized alkaloids are then translocated via the phloem to other parts of the plant, including the seeds, where they accumulate and serve as defensive agents. mdpi.comoup.com

The first committed step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine (B124047). nih.govrsc.orgnih.gov This crucial reaction is catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.orgoup.com LDC activity has been identified and characterized in several QA-producing plants, including various Lupinus species. nih.govnih.gov The enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that removes the carboxyl group from L-lysine. rsc.org

Following its formation, cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amino oxidase (CAO), to yield 5-aminopentanal. frontiersin.orgmdpi.com This intermediate exists in equilibrium with its cyclized form, Δ¹-piperideine, which serves as the precursor for the subsequent cyclization reactions that build the bicyclic and tetracyclic skeletons of QAs like lupanine. rsc.orgmdpi.com

Table 1: Key Enzymes in the Initial Stages of Quinolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Plant Species Studied |

|---|---|---|---|---|

| Lysine/Ornithine Decarboxylase | L/ODC | L-Lysine | Cadaverine | Lupinus angustifolius, Sophora flavescens, Echinosophora koreensis nih.govnih.gov |

| Copper Amino Oxidase | CAO | Cadaverine | 5-Aminopentanal | Lupinus angustifolius frontiersin.orgmdpi.com |

Esterification within the Biosynthetic Network

The vast structural diversity of quinolizidine alkaloids arises from "tailoring reactions" that modify the basic alkaloid skeletons. frontiersin.orgnih.gov These modifications include hydroxylation, oxidation, and, crucially for the formation of 13alpha-cinnamoyloxylupanine, esterification. frontiersin.org Esterification involves the attachment of an acyl group to a hydroxylated alkaloid intermediate. researchgate.net

The direct precursor for the synthesis of this compound is the hydroxylated alkaloid, 13-hydroxylupanine (B1673957). researchgate.netresearchgate.net The core tetracyclic alkaloid, lupanine, is first hydroxylated at the C-13 position to form 13-hydroxylupanine. researchgate.net This hydroxylation step creates the necessary functional group for the subsequent esterification reaction. The presence of both 13-hydroxylupanine and its various ester derivatives, including the cinnamoyl ester, has been confirmed in several Lupinus species, such as Lupinus polyphyllus and Lupinus albus. researchgate.netnih.gov The relative concentrations of 13-hydroxylupanine and its esters can vary significantly between different plant organs, with leaves often showing a high percentage of ester alkaloids. researchgate.net

The acyl moiety in this compound is derived from trans-cinnamic acid. nih.govresearchgate.net This phenolic acid is attached via an ester bond to the hydroxyl group of 13-hydroxylupanine. smolecule.com The presence of 13-trans-cinnamoyloxylupanine has been identified in several lupin species, confirming the in-vivo utilization of cinnamic acid for this esterification. nih.govresearchgate.net Cinnamic acid itself is a product of the phenylpropanoid pathway, originating from the deamination of the amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). tubitak.gov.trresearchgate.net This indicates a convergence of the lysine-derived alkaloid pathway and the phenylalanine-derived phenylpropanoid pathway to produce the final compound.

The transfer of the cinnamoyl group to 13-hydroxylupanine is catalyzed by an acyltransferase enzyme. While the specific enzyme responsible for transferring a cinnamoyl group has not been fully isolated and characterized, the mechanism is understood through the study of related enzymes in the QA pathway. frontiersin.org

Research has successfully characterized an acyltransferase from Lupinus that transfers a tigloyl group from tigloyl-CoA to 13-hydroxylupanine, forming 13-tigloyloxylupanine. nih.gov This enzyme is named tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase (HLT). frontiersin.orgnih.gov Studies on this and similar enzymes have shown that they can sometimes exhibit substrate promiscuity. For instance, an acyltransferase from Lupinus albus that utilizes tigloyl-CoA can also use benzoyl-CoA as an acyl donor, albeit with different efficiencies. acs.orgnih.govresearchgate.net

Based on this evidence, it is proposed that the formation of this compound is catalyzed by a similar O-acyltransferase. This enzyme would likely utilize cinnamoyl-CoA as the activated acyl donor, transferring the cinnamoyl moiety to the 13-hydroxyl group of lupanine. The existence of a specific cinnamoyl-CoA:13-hydroxylupanine O-cinnamoyltransferase is plausible, or a more generalist acyltransferase may be responsible for this reaction.

Table 2: Examples of Acyl Groups Found in Ester Alkaloids of 13-Hydroxylupanine from Lupinus Species

| Acyl Group | Resulting Ester Alkaloid | Identified in Species (Example) |

|---|---|---|

| trans-Cinnamoyl | 13-trans-Cinnamoyloxylupanine | Lupinus polyphyllus, L. albus, L. angustifolius nih.govresearchgate.net |

| Tigloyl | 13-Tigloyloxylupanine | Lupinus polyphyllus, L. albus, L. angustifolius nih.govnih.gov |

| Benzoyl | 13-Benzoyloxylupanine | Lupinus polyphyllus nih.govresearchgate.net |

| Propionyl | 13-Propyloxylupanine | Lupinus polyphyllus, L. albus, L. angustifolius nih.govresearchgate.net |

| Butyryl | 13-Butyryloxylupanine | Lupinus polyphyllus, L. albus, L. angustifolius nih.govresearchgate.net |

| Acetyl | 13-Acetoxylupanine | Lupinus polyphyllus, L. albus, L. angustifolius nih.govresearchgate.net |

Compound Index

Genetic Determinants and Regulation of Biosynthesis

The biosynthesis of this compound, a complex esterified quinolizidine alkaloid (QA), is a multi-step process governed by a suite of specific genes and sophisticated regulatory networks. Research, primarily in various Lupinus (lupin) species, has begun to unravel the genetic architecture controlling the production of the lupanine core structure and its subsequent modification. This control operates at several levels, from the structural genes encoding biosynthetic enzymes to major regulatory loci and transcription factors that orchestrate the entire pathway.

Structural Genes in the Biosynthetic Pathway

The formation of this compound begins with the synthesis of its precursor, lupanine, from L-lysine. Several key genes encoding the enzymes for these initial steps have been identified and characterized.

Lysine Decarboxylase (LDC): The first committed step in the QA biosynthetic pathway is the decarboxylation of L-lysine to produce cadaverine. mdpi.com This reaction is catalyzed by lysine decarboxylase (LDC). The gene encoding LDC has been identified in Lupinus angustifolius (LaLDC) and is considered a critical entry point into the pathway. frontiersin.orgnih.gov Studies have shown that the expression of LDC is significantly higher in high-alkaloid ("bitter") lupin varieties compared to low-alkaloid ("sweet") ones. core.ac.uknih.gov Silencing the LaLDC gene using Virus-Induced Gene Silencing (VIGS) resulted in a significant reduction of 45–60% in most identified QAs, providing direct evidence of its essential role. nih.gov

Copper Amine Oxidase (CAO): Following the formation of cadaverine, it is believed to be oxidized by a copper amine oxidase (CAO) to form 5-aminopentanal, which then undergoes cyclization to form the quinolizidine ring structure. mdpi.com A gene encoding a CAO was identified in L. angustifolius through co-expression analysis with LDC. core.ac.uk This LaCAO gene encodes an enzyme capable of converting cadaverine into 1-piperideine, a key intermediate. core.ac.uk

Acyltransferases (AT): The final step in the synthesis of this compound is the esterification of the 13alpha-hydroxylupanine intermediate with a cinnamoyl group derived from the phenylpropanoid pathway. This reaction is catalyzed by an acyltransferase. While the specific enzyme responsible for adding the cinnamoyl moiety has not been definitively characterized, several candidate acyltransferase genes have been identified. An acyltransferase-like gene (LaAT) from L. angustifolius is suggested to be involved in the formation of QA esters. frontiersin.orgpublish.csiro.au Other acyltransferases in the QA pathway have been characterized, such as tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which is responsible for producing tigloyl esters. frontiersin.orgpublish.csiro.au The existence of these enzymes highlights the genetic mechanism for creating the diverse array of esterified QAs found in lupins. It is hypothesized that a yet-to-be-identified cinnamoyl-CoA:13alpha-hydroxylupanine O-cinnamoyltransferase performs the final step for this compound synthesis.

Table 1: Key Genes in the Biosynthesis of Quinolizidine Alkaloids This table is interactive. You can sort and filter the data.

| Gene | Enzyme | Function in Pathway | Species Identified In | Citations |

|---|---|---|---|---|

| LDC | Lysine Decarboxylase | Catalyzes the first step: conversion of L-lysine to cadaverine. | Lupinus angustifolius, Lupinus albus | frontiersin.orgnih.govcore.ac.ukfrontiersin.org |

| CAO | Copper Amine Oxidase | Converts cadaverine to 1-piperideine, a precursor to the ring structure. | Lupinus angustifolius | core.ac.ukpublish.csiro.au |

| HMT/HLT | Tigloyl-CoA: (+)-13α-hydroxylupanine O-tigloyltransferase | Catalyzes the transfer of a tigloyl group to hydroxylupanine/hydroxymultiflorine. | Lupinus albus | frontiersin.orgpublish.csiro.au |

| LaAT | Acyltransferase-like | Putative enzyme involved in the formation of QA esters. | Lupinus angustifolius | frontiersin.orgpublish.csiro.au |

Major Regulatory Loci

Breeding programs have successfully developed "sweet" lupin varieties with drastically reduced alkaloid content. The genetic basis for this trait is often controlled by a few major recessive genes, or loci, that act as master regulators of the QA biosynthetic pathway.

iucundus Locus: In narrow-leafed lupin (Lupinus angustifolius), the low-alkaloid trait is primarily governed by the iucundus locus. dntb.gov.uanih.gov This locus is not a structural gene itself but rather controls the expression of multiple QA biosynthesis genes distributed throughout the genome. dntb.gov.uanih.gov The sweet phenotype in cultivars carrying the recessive iucundus allele is associated with impaired expression of LDC in vegetative tissues. nih.gov

pauper Locus: In white lupin (Lupinus albus), the pauper locus is a key determinant of low alkaloid content. frontiersin.org Recent research has revealed that pauper encodes an acetyltransferase (AT) that is unexpectedly involved in an early stage of the QA pathway. A single nucleotide polymorphism (SNP) in this gene severely impairs the enzyme's activity, leading to a blockage in the pathway and a low-alkaloid chemotype. researchgate.net

Table 2: Major Loci Regulating Quinolizidine Alkaloid Content This table is interactive. You can sort and filter the data.

| Locus Name | Species | Phenotypic Effect | Mechanism | Citations |

|---|---|---|---|---|

| iucundus | Lupinus angustifolius | Reduces QA content in seeds and vegetative tissues ("sweet" phenotype). | Controls the expression of multiple QA biosynthetic genes, including LDC. | nih.govdntb.gov.uanih.gov |

| pauper | Lupinus albus | Reduces QA content ("sweet" phenotype). | Encodes an acetyltransferase involved in the early QA pathway; a mutation impairs its function. | frontiersin.orgresearchgate.net |

Transcription Factors and Hormonal Regulation

The regulation of the QA pathway is complex, involving transcription factors that bind to the promoter regions of biosynthetic genes to activate or repress their expression. The jasmonate signaling pathway, a key component of plant defense against herbivores and wounding, is a known regulator of alkaloid production in many plant species and is implicated in QA biosynthesis. publish.csiro.aupublish.csiro.au

APETALA2/Ethylene Response Factors (AP2/ERF): Transcriptome studies have identified an AP2/ERF transcription factor, RAP2-7 , as a strong candidate for the regulatory gene within the iucundus locus. frontiersin.orgnih.gov RAP2-7 was found to co-segregate with the iucundus locus and is believed to act as a promoter of QA biosynthesis gene expression. frontiersin.orgnih.gov A specific mutation (S196R) in the RAP2-7 protein is thought to be responsible for the bitter/sweet phenotype in L. angustifolius. frontiersin.org

Other Transcription Factor Families: While RAP2-7 is a key identified regulator, other families of transcription factors are likely involved, especially given the link to jasmonate signaling. frontiersin.org In other plant systems, transcription factors from the bHLH , WRKY , and MYB families are well-known regulators of secondary metabolite pathways. frontiersin.org It is hypothesized that these factors also play a role in the nuanced regulation of QA gene expression in response to developmental and environmental cues. frontiersin.orgfrontiersin.org For example, application of methyl jasmonate (MeJA) can induce the expression of QA biosynthetic genes in bitter, but not sweet, lupin varieties, suggesting the regulatory machinery is responsive to this defense hormone. publish.csiro.au

Table 3: Candidate Regulatory Factors in Quinolizidine Alkaloid Biosynthesis This table is interactive. You can sort and filter the data.

| Factor | Type | Proposed Role | Evidence | Citations |

|---|---|---|---|---|

| RAP2-7 | AP2/ERF Transcription Factor | Key regulator within the iucundus locus; promotes expression of QA biosynthetic genes. | Co-segregates with iucundus; mutation linked to sweet phenotype; expression correlates with QA genes. | frontiersin.orgnih.govnih.gov |

| Jasmonic Acid (JA) | Plant Hormone | Induces expression of QA biosynthetic genes as part of a defense response. | Exogenous application of MeJA increases QA gene expression and alkaloid levels in bitter lupins. | frontiersin.orgpublish.csiro.aupublish.csiro.au |

| bHLH, WRKY, MYB families | Transcription Factors | Putative regulators of the QA pathway, likely acting downstream of JA signaling. | Known to regulate alkaloid biosynthesis in other plant species; suggested as candidates in lupins. | frontiersin.orgfrontiersin.org |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating 13α-Cinnamoyloxylupanine is its extraction from the raw plant material, such as seeds or aerial parts. This process is designed to efficiently remove the alkaloids from the complex cellular structure of the plant.

A traditional and widely used method for the extraction of quinolizidine (B1214090) alkaloids involves acidic aqueous leaching. nih.govoup.com This technique leverages the basic nature of alkaloids, which form soluble salts in an acidic environment. The plant material is typically ground and then soaked in an aqueous acidic solution. This process facilitates the migration of the protonated alkaloid salts from the plant tissue into the aqueous phase. nih.gov This initial acid-base extraction is a crucial step that prepares the sample for subsequent purification. oup.com The effectiveness of this method lies in its ability to selectively draw out the alkaloids from the bulk of the plant material.

Following the initial acidic aqueous leaching, the extract is made alkaline by adjusting the pH with a strong base. oup.com This deprotonates the alkaloid salts, converting them back into their free base form, which are generally less soluble in water and more soluble in organic solvents. Subsequently, a liquid-liquid extraction is performed using an organic solvent that is immiscible with water, such as dichloromethane. nih.gov The free base alkaloids, including 13α-Cinnamoyloxylupanine, partition into the organic layer, effectively separating them from water-soluble compounds. This step is often repeated to maximize the yield of the extracted alkaloids. nih.govoup.com

Table 1: Summary of Extraction Techniques for Quinolizidine Alkaloids

| Technique | Principle | Typical Solvents | Purpose |

|---|---|---|---|

| Acidic Aqueous Leaching | Alkaloids are basic and form soluble salts in acidic conditions, allowing them to be leached from the plant matrix. | Acidified water (e.g., with HCl) | To selectively extract alkaloids from ground plant material into an aqueous solution. |

| Organic Solvent Extraction | After basification, the free alkaloid bases become soluble in organic solvents and can be separated from the aqueous phase. | Dichloromethane | To isolate the free base alkaloids from the aqueous extract and concentrate them. |

Chromatographic Separation Strategies

After the initial extraction and concentration, the crude alkaloid mixture requires further separation to isolate individual compounds like 13α-Cinnamoyloxylupanine. Chromatographic techniques are indispensable for achieving high levels of purity.

Capillary Gas-Liquid Chromatography (GLC), often coupled with a detector like a mass spectrometer (GC-MS), is a powerful and common method for the analysis and quantification of quinolizidine alkaloids. nih.govnih.gov This technique separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. taylorandfrancis.com For lupin alkaloids, GC-MS provides excellent resolution and allows for the identification of individual compounds based on their retention times and mass spectra. nih.gov The comprehensive spectral data available for many QAs aids in their identification when using this method. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly when combined with tandem mass spectrometry (HPLC-MS/MS), is a sensitive and reliable analytical method for the identification and quantification of lupin alkaloids. mdpi.com This technique separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase within a column. HPLC methods have been developed for the simultaneous quantification of multiple major lupin alkaloids. mdpi.comresearchgate.net The advantage of modern LC-MS methods is that they can sometimes be used with direct injection of the initial plant extracts, bypassing the need for the more laborious acid-base extraction protocol required for GC-MS. oup.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully employed for the comprehensive profiling of alkaloids in Lupinus species. nih.gov These methods allow for the detection and putative identification of a wide range of alkaloids in a single analysis. nih.gov UPLC-MS/MS has been validated for the simultaneous quantification of multiple quinolizidine alkaloids in lupin beans and their processed foods, demonstrating high precision and accuracy. acs.orgresearchgate.net

Table 2: Overview of Chromatographic Separation Strategies for Lupin Alkaloids

| Technique | Common Detector | Principle of Separation | Key Advantages |

|---|---|---|---|

| Capillary GLC | Mass Spectrometry (MS) | Separation based on compound volatility and interaction with the stationary phase in a capillary column. | High resolution; extensive spectral libraries available for identification. nih.govnih.gov |

| HPLC | Tandem Mass Spectrometry (MS/MS) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High sensitivity and reliability; can sometimes simplify sample preparation. oup.commdpi.com |

| UHPLC | Tandem Mass Spectrometry (MS/MS) | Similar to HPLC but uses smaller particle size columns for enhanced performance. | Faster analysis times, higher resolution, and greater sensitivity compared to HPLC. nih.govacs.org |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful approach for the separation of alkaloids based on their charge-to-size ratio in an electric field. While the broader application of CE for the analysis of quinolizidine alkaloids is established, specific documented methods for the preparative isolation of 13α-Cinnamoyloxylupanine are not extensively detailed in current scientific literature. However, the principles of CE can be applied to develop a hypothetical separation protocol.

A non-aqueous capillary electrophoresis (NACE) method has been successfully developed for the separation of primary quinolizidine alkaloids such as sparteine (B1682161), lupanine (B156748), angustifoline, and 13α-hydroxylupanine epa.gov. This methodology provides a foundation for the separation of their derivatives. For 13α-Cinnamoyloxylupanine, a similar NACE approach would be advantageous due to the likely improved solubility of the ester in organic solvents compared to aqueous buffers.

Hypothetical Capillary Electrophoresis Parameters for 13α-Cinnamoyloxylupanine Analysis:

| Parameter | Suggested Condition | Rationale |

| Capillary Type | Fused-silica | Standard for CE, provides a negatively charged surface. |

| Buffer System | Ammonium (B1175870) formate (B1220265) in methanol (B129727)/acetonitrile | Provides conductivity and buffering capacity in a non-aqueous medium epa.gov. |

| Applied Voltage | 25 kV | A typical voltage to achieve efficient separation and reasonable analysis times epa.gov. |

| Temperature | 30°C | Temperature control is crucial for reproducible migration times epa.gov. |

| Detection | UV at 210 nm and 280 nm | The quinolizidine core absorbs at lower wavelengths, while the cinnamoyl group provides strong absorbance around 280 nm. |

| Injection | Hydrodynamic | A common and reproducible method for sample introduction in CE. |

This table is interactive. You can sort and filter the data.

The successful application of this method would rely on the differential migration of 13α-Cinnamoyloxylupanine relative to other co-occurring alkaloids in a crude extract. The addition of the bulky, aromatic cinnamoyl group to the lupanine skeleton significantly alters its molecular weight and potentially its effective charge, which are key factors in electrophoretic separation. Further coupling of CE with mass spectrometry (CE-MS) would be invaluable for the positive identification of the compound in separated fractions epa.gov.

Advanced Purification Techniques for Alkaloids

Beyond traditional chromatographic methods, several advanced techniques can be employed for the high-purity isolation of alkaloids like 13α-Cinnamoyloxylupanine. These methods offer improved selectivity and efficiency.

Molecularly Imprinted Polymers (MIPs): One of the most promising advanced techniques is the use of molecularly imprinted polymers. MIPs are custom-made polymers with cavities that are sterically and chemically complementary to a target molecule. A greener strategy for the purification of lupanine from lupin bean wastewaters using a lupanine-imprinted polymer has been reported, achieving a purity of 88% with an 82% recovery rate nih.govacs.org. This approach could be adapted for 13α-Cinnamoyloxylupanine by using the target molecule itself as the template during polymer synthesis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): While a standard technique, modern preparative HPLC offers advanced capabilities for alkaloid purification. The use of highly efficient stationary phases and optimized solvent gradients allows for the separation of structurally similar alkaloids. For complex mixtures of lupin alkaloids, reversed-phase preparative HPLC is a powerful tool for obtaining high-purity compounds.

Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. CCC is particularly suitable for the separation of natural products and could be effectively applied to the purification of 13α-Cinnamoyloxylupanine from a crude plant extract.

Research Findings on Advanced Lupanine Purification:

| Technique | Matrix | Purity Achieved | Recovery Rate | Reference |

| Nanofiltration & Solvent Extraction | Lupin Bean Wastewater | 78% | 95% | nih.gov |

| Molecularly Imprinted Polymer | Lupin Bean Wastewater | 88% | 82% | nih.govacs.org |

| Adsorption Resin (XAD-16) | Lupin Bean Wastewater | 48% | 75% | nih.gov |

This table is interactive. You can sort and filter the data.

These advanced techniques, either used individually or in combination, provide a robust toolkit for the isolation of high-purity 13α-Cinnamoyloxylupanine for further structural elucidation and bioactivity studies.

Structural Elucidation of 13alpha Cinnamoyloxylupanine

Spectroscopic Analysis

Mass Spectrometry (MS)

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In the analysis of quinolizidine (B1214090) alkaloids, including esters like 13alpha-cinnamoyloxylupanine, CI-MS provides crucial information about the intact molecule. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of complex mixtures and the structural characterization of individual components. cabidigitallibrary.orgresearchgate.net For this compound, this technique provides both chromatographic separation from other alkaloids and detailed structural information through fragmentation analysis. nih.govacs.org

A typical LC-MS/MS analysis involves the separation of the alkaloid from a mixture using a reversed-phase column. cabidigitallibrary.org Once isolated, the compound is ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. In the tandem mass spectrometry stage, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. acs.org

The fragmentation pattern is highly informative for deducing the structure. For this compound, key fragmentations would include the loss of the cinnamoyl group, providing evidence for the ester functionality and the mass of the acyl substituent. Further fragmentation of the lupanine (B156748) core would yield ions characteristic of the quinolizidine ring system. researchgate.net By analyzing these fragmentation pathways, the connectivity of the cinnamoyl group to the lupanine skeleton can be inferred. acs.orgugent.be The development of LC-MS/MS methods has been crucial for the sensitive and specific quantification of quinolizidine alkaloids in various matrices. mdpi.com

Table 1: Representative LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

| [M+H]⁺ | [M+H - Cinnamic Acid]⁺ | Loss of the cinnamoyl moiety |

| [M+H]⁺ | [Cinnamoyl]⁺ | Cinnamoyl acylium ion |

| [M+H - Cinnamic Acid]⁺ | Various | Fragments of the lupanine core |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key structural features. science.govcdnsciencepub.com

The most prominent features in the IR spectrum would be the stretching vibrations of the carbonyl groups. A strong absorption band is expected for the ester carbonyl (C=O) group, typically appearing in the range of 1730-1715 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.com Another strong band would correspond to the lactam carbonyl group within the lupanine ring system. Additionally, the spectrum would show C-O stretching vibrations for the ester linkage in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the aromatic ring from the cinnamoyl group would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching of the vinyl group. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Ester C=O | 1730-1715 | Stretching vibration of the α,β-unsaturated ester |

| Lactam C=O | ~1640 | Stretching vibration of the amide in the lupanine core |

| Aromatic C=C | 1600-1450 | Stretching vibrations of the phenyl ring |

| C-O | 1300-1000 | Stretching vibration of the ester linkage |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is primarily influenced by the presence of chromophores, or light-absorbing functional groups. technologynetworks.compacificbiolabs.comuobabylon.edu.iq In this compound, the dominant chromophore is the cinnamoyl group. jeol.comscience.gov

The conjugated system of the phenyl ring and the α,β-unsaturated ester in the cinnamoyl moiety gives rise to strong UV absorption. uab.edu The spectrum would be expected to show a characteristic absorption maximum (λmax) around 280-310 nm, which is typical for cinnamoyl esters. scielo.org.cotandfonline.com This absorption is due to π → π* electronic transitions within the conjugated system. uobabylon.edu.iq The position and intensity of this absorption band provide clear evidence for the presence of the cinnamoyl ester in the molecule. libretexts.org

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | λmax (nm) | Type of Transition |

| Cinnamoyl ester | ~280-310 | π → π* |

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods are powerful for determining the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. jeol.comjmaterenvironsci.com For a complex molecule like this compound with multiple chiral centers, this technique is invaluable. cdnsciencepub.com

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms (except usually hydrogen) can be determined.

This technique unequivocally establishes the relative and absolute configuration of all stereocenters in the lupanine skeleton, as well as the conformation of the quinolizidine rings. cdnsciencepub.comcdnsciencepub.com It also confirms the "alpha" orientation of the cinnamoyloxy group at the C-13 position. science.gov The determination of the absolute configuration is often achieved through the use of anomalous dispersion, particularly if a heavy atom is present or can be introduced into the structure. acs.org

Computational Spectroscopy and Quantum Chemical Modeling

In recent years, computational methods have become an indispensable tool in structure elucidation, often used in conjunction with experimental data. chemistry.kzksu.kz Quantum chemical modeling, particularly using Density Functional Theory (DFT), can be employed to predict various spectroscopic properties of a proposed structure. acs.org

For this compound, theoretical calculations can be used to:

Predict NMR chemical shifts and coupling constants: These predicted values can be compared with the experimental data to validate the proposed structure or to help distinguish between possible isomers.

Simulate IR and UV-Vis spectra: The calculated vibrational frequencies and electronic transitions can be correlated with the experimental spectra to confirm functional groups and chromophores. researchgate.net

Determine low-energy conformations: By calculating the relative energies of different possible conformations of the flexible parts of the molecule, a better understanding of its three-dimensional shape in solution can be obtained.

This synergy between experimental and computational spectroscopy provides a higher level of confidence in the final structural assignment. researchgate.net

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) represents a systematic approach to solving chemical structures by using computer algorithms to analyze spectroscopic data. acdlabs.comwikipedia.org These programs can take a set of experimental data, such as 1D and 2D NMR spectra, and generate a list of all possible molecular structures that are consistent with that data. semanticscholar.orgnih.gov

For a novel alkaloid like this compound, a CASE system would work by:

Inputting the molecular formula (determined from high-resolution mass spectrometry).

Inputting all available spectroscopic data , especially 2D NMR correlations (COSY, HSQC, HMBC).

The software then generates all possible structural isomers that fit the data.

These candidate structures are then typically ranked based on how well their predicted NMR spectra match the experimental data . researchgate.net

CASE can be particularly useful in cases where the structure is complex or when the spectroscopic data is ambiguous, helping to avoid human bias and ensure that all possibilities are considered. researchgate.net The use of CASE programs can significantly accelerate the structure elucidation process and increase the reliability of the final proposed structure. researchgate.net

Chemical Synthesis Approaches for 13alpha Cinnamoyloxylupanine

Total Synthesis Strategies

Total synthesis provides a route to the target molecule without relying on natural precursors, offering flexibility to create analogs not found in nature. While specific total synthesis routes for 13alpha-cinnamoyloxylupanine are not extensively published, strategies can be devised based on established methods for constructing quinolizidine (B1214090) alkaloids.

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler precursor structures, ultimately leading to basic starting materials. icj-e.org For this compound, the analysis begins by disconnecting the ester linkage, which is the most chemically labile bond.

Disconnection 1: Ester Bond The primary disconnection simplifies the target molecule into two key fragments: the tetracyclic alcohol, 13α-hydroxylupanine, and cinnamic acid. smolecule.com This is a logical first step as esterification is a reliable and high-yielding reaction.

Disconnection 2: Quinolizidine Core The core of the challenge lies in the synthesis of the bridged tetracyclic (6/6/6/6) diazatetracyclo ring system of 13α-hydroxylupanine. smolecule.comnih.gov Further retrosynthetic analysis of this quinolizidine skeleton can proceed via several pathways, often aiming to break it down into more manageable piperidine-based intermediates. A common strategy involves disconnections at the C-N bonds within the rings. For instance, breaking the C-N bonds of the lupanine (B156748) skeleton can lead to intermediates derived from cadaverine (B124047), which is the natural biosynthetic precursor derived from L-lysine. nih.govnih.gov Synthetic strategies often mimic this biosynthetic logic, using cyclization reactions of diamine or amino acid derivatives to construct the piperidine (B6355638) rings and subsequently the full quinolizidine framework.

The cinnamoyl moiety is introduced via an esterification reaction with the 13α-hydroxyl group of the quinolizidine core. The reactivity of the cinnamic acid must be enhanced for this transformation to occur efficiently. Two common laboratory approaches are the formation of an acyl chloride and the use of coupling agents.

Acyl Chloride Formation : Cinnamic acid can be converted to the more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cinnamoyl chloride readily reacts with the alcohol (13-hydroxylupanine) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to form the ester. analis.com.my

Coupling Agent-Mediated Esterification : Alternatively, a direct esterification can be achieved using a coupling agent that activates the carboxylic acid. A well-known example is the Steglich esterification, which uses a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is often milder and avoids the preparation of the harsh acyl chloride intermediate. researchgate.net

Table 1: Comparison of Cinnamoylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride | Cinnamic acid, thionyl chloride (or oxalyl chloride), base (e.g., pyridine) | Typically two steps: acyl chloride formation followed by esterification. | High reactivity of acyl chloride ensures good yield. | Harsh reagents (SOCl₂); potential for side reactions. |

| Steglich Esterification | Cinnamic acid, alcohol, EDC, DMAP | One-pot reaction, often at mild temperatures (e.g., 40-45 °C). researchgate.net | Milder conditions; high functional group tolerance. researchgate.net | Requires purification to remove coupling agent byproducts. |

Controlling the stereochemistry of the multiple chiral centers in the quinolizidine core is a critical challenge. Modern synthetic chemistry offers several powerful strategies to achieve enantioselectivity.

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. ub.edu For quinolizidine alkaloids, amino acids like L-lysine or L-aspartic acid are logical starting points, as their inherent chirality can be transferred to the target molecule through a series of stereocontrolled reactions.

Chiral Auxiliaries : A temporary chiral group (auxiliary) can be attached to an achiral precursor to direct the stereochemical outcome of a key reaction. For example, a phenylglycinol-derived lactam can serve as a common intermediate for the enantioselective synthesis of various piperidine and quinolizidine alkaloids. acs.org After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst (metal-based or organocatalytic) generates a large quantity of chiral product. Organocatalytic methods, such as the intramolecular aza-Michael reaction, have been successfully used to construct the quinolizidine skeleton with high enantioselectivity. researchgate.net This key reaction can form a piperidine ring, which is a common precursor to the final alkaloid structure. researchgate.net

Table 2: Overview of Enantioselective Strategies for Quinolizidine Synthesis

| Strategy | Principle | Example Application | Reference |

| Chiral Pool | Start with a readily available enantiopure natural product. | Synthesis from (R)-tryptophan to create related alkaloid structures. ub.edu | ub.edu |

| Chiral Auxiliary | A temporary chiral molecule guides a stereoselective reaction. | Use of a phenylglycinol-derived lactam to synthesize various alkaloids. acs.org | acs.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral substrate. | An organocatalyst promotes an intramolecular aza-Michael reaction to form a chiral piperidine intermediate for quinolizidine alkaloids like (+)-myrtine and (−)-lupanine. researchgate.net | researchgate.net |

A modular synthesis is designed to allow for the easy diversification of the final product structure by swapping out different "modules" or building blocks. nih.gov This approach is exceptionally valuable for medicinal chemistry, where libraries of related compounds are needed to explore structure-activity relationships.

For this compound, a modular route would involve two key strategies:

Varying the Acyl Moiety : The most straightforward modular approach involves the synthesis of a common intermediate, the quinolizidine alcohol (13α-hydroxylupanine). This core can then be esterified with a diverse library of carboxylic acids—not just cinnamic acid—to rapidly generate a wide array of analogs with different ester side chains. nih.govscience.gov

Varying the Alkaloid Core : A more complex modular approach would assemble the quinolizidine skeleton from smaller, variable building blocks. This allows for modifications to the ring structure itself, leading to analogs with different substitution patterns or even altered ring sizes. beilstein-journals.org

This modular platform significantly reduces the number of synthetic steps required to produce each new analog compared to pursuing individual linear syntheses. nih.gov

Semisynthesis from Precursor Alkaloids (e.g., 13-Hydroxylupanine)

Semisynthesis is a highly practical and efficient approach when a natural precursor is abundant and structurally similar to the target molecule. For this compound, the ideal precursor is 13α-hydroxylupanine. smolecule.comnih.gov

13α-hydroxylupanine is a major alkaloid found in several Lupinus species, including L. albus and L. mutabilis, making it a readily available starting material. nih.govacs.org The semisynthetic route consists of a single chemical transformation: the esterification of the C13 hydroxyl group of 13α-hydroxylupanine with an activated form of cinnamic acid. science.gov

The reaction can be performed using the methods described in section 6.1.2, such as reacting 13α-hydroxylupanine with cinnamoyl chloride in the presence of a base. analis.com.my This direct conversion from a natural product is significantly shorter and more cost-effective than a multi-step total synthesis.

Pharmacological and Biological Research on 13alpha Cinnamoyloxylupanine in Vitro and in Vivo Models

Antimicrobial Activity

Research indicates that 13alpha-cinnamoyloxylupanine possesses antimicrobial properties, showing effects against both bacteria and fungi. smolecule.com An alkaloid extract from Lupinus angustifolius, containing 13alpha-cis-cinnamoyloxylupanine among other alkaloids, has shown notable antimicrobial activity. researchgate.net

Antibacterial Effects (e.g., against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa)

Studies on alkaloid extracts containing this compound have demonstrated antibacterial activity. An extract from Lupinus angustifolius showed significant effects on Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net The antibacterial potential of compounds from Bacillus subtilis has also been noted against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. actascientific.comnih.gov

| Bacterial Strain | Observed Effect of L. angustifolius Extract |

|---|---|

| Bacillus subtilis | Significant Activity researchgate.net |

| Staphylococcus aureus | Significant Activity researchgate.net |

| Pseudomonas aeruginosa | Significant Activity researchgate.net |

Antifungal Effects (e.g., against Candida albicans, Candida krusei)

The antifungal properties of this compound have also been investigated. An alkaloid extract from Lupinus angustifolius, which includes 13alpha-cis-cinnamoyloxylupanine, exhibited moderate activity against Candida albicans and Candida krusei. researchgate.netresearchgate.net Candida krusei is known for its intrinsic resistance to the common antifungal drug fluconazole. plos.orgfrontiersin.org

| Fungal Strain | Observed Effect of L. angustifolius Extract |

|---|---|

| Candida albicans | Moderate Activity researchgate.netresearchgate.net |

| Candida krusei | Moderate Activity researchgate.netresearchgate.net |

Antiviral Properties

The antiviral potential of quinolizidine (B1214090) alkaloids, including those structurally related to this compound, has been a subject of scientific interest. acs.org While direct studies on the antiviral effects of this compound are limited, the broader class of quinolizidine alkaloids has shown promise as antiviral agents. acs.orgfrontiersin.org For instance, other natural products have been investigated for their activity against various viruses, including influenza and herpes simplex virus. nih.gov

Cytotoxic and Anticancer Activities in Cell Lines

Preliminary research suggests that this compound may possess cytotoxic effects against cancer cell lines. smolecule.com Studies on structurally related compounds indicate potential for inducing apoptosis in cancer cells. americanchemicalsuppliers.com The evaluation of cytotoxicity is a common step in anticancer drug discovery, often utilizing cell viability assays like the MTT assay to determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.govresearchgate.net For example, extracts from other plants have been shown to have cytotoxic effects on various cancer cell lines. phcog.com

Anti-inflammatory Potential

The anti-inflammatory potential of this compound and related alkaloids is an area of ongoing research. cymitquimica.com Quinolizidine alkaloids, as a class, have been investigated for their anti-inflammatory properties. acs.org Flavonoids and phenolic compounds, which are also found in plants containing these alkaloids, are known for their anti-inflammatory and antioxidant activities. mdpi.comfrontiersin.org The anti-inflammatory effect is often evaluated by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org

Antioxidant Activities

This compound has been reported to have antioxidant activity, with the ability to scavenge free radicals. smolecule.com This property is significant as oxidative stress is implicated in various diseases. The antioxidant potential of plant extracts is often attributed to their content of phenolic and flavonoid compounds. jpmsonline.comnih.gov The antioxidant capacity can be assessed through various in vitro assays that measure the scavenging of radicals such as DPPH. jpmsonline.com

Structure Activity Relationship Sar Investigations of 13alpha Cinnamoyloxylupanine and Its Analogs

Methodologies in SAR Studies

The exploration of SAR for compounds like 13alpha-cinnamoyloxylupanine and its analogs involves a combination of experimental and computational techniques. These methodologies range from qualitative assessments to sophisticated quantitative and in silico models.

Qualitative SAR establishes a general, non-numerical relationship between chemical structure and biological activity. It involves synthesizing a series of structurally related compounds and comparing their activities to identify features that enhance, diminish, or abolish activity. This can involve modifying functional groups, altering the size or shape of the molecule, or changing stereochemistry. For alkaloids, this could mean observing how the addition or removal of a hydroxyl or methyl group affects a specific biological outcome.

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure and biological activity. mdpi.com This is achieved by correlating variations in physicochemical properties (descriptors) of a series of compounds with their measured biological activities. researchgate.net These descriptors can include parameters related to hydrophobicity (LogP), electronics (dipole moment, atomic charges), and sterics (molecular volume, surface area). cdnsciencepub.com The resulting QSAR model, often a regression equation, can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For a series of lupanine (B156748) analogs, a QSAR model could predict their inhibitory activity against a specific enzyme based on calculated molecular descriptors.

In silico or computational methods use computer simulations to predict how a molecule interacts with a biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme to form a stable complex. mdpi.com The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com This helps to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more detailed understanding of the binding energetics.

Impact of Cinnamoyl Moiety Modifications on Biological Activity

The cinnamoyl group is an essential feature of this compound, and modifications to this moiety are expected to significantly impact its biological profile. The ester linkage at the 13α-position connects the bulky, aromatic cinnamoyl group to the rigid lupanine skeleton. Research into the biosynthesis of related alkaloid esters in Lupinus species has shown that specific enzymes, known as acyltransferases, are responsible for this esterification. For instance, studies have identified a tigloyl-CoA:13-hydroxylupanine (B1673957) O-tigloyltransferase, which catalyzes the formation of tigloyl esters of 13-hydroxylupanine. researchgate.net The existence of such specific enzymes suggests that the nature of the acyl group is critical for biological recognition and function.

While direct SAR studies focusing on a series of cinnamoyl analogs of this compound are not extensively documented in the available literature, research on related structures provides valuable insights. For example, SAR studies on benzylideneacetophenones (chalcones), which share the cinnamoyl core structure, have demonstrated that substitutions on the aromatic ring significantly influence their anti-inflammatory and antioxidant activities. nih.gov The presence and position of electron-donating groups, such as methoxy (B1213986) or hydroxyl, can modulate the electronic properties and steric profile of the moiety, thereby affecting its interaction with biological targets. nih.gov It can be inferred that similar modifications to the cinnamoyl ring of this compound would likewise alter its activity.

Influence of Substitutions on the Lupanine Skeleton

The lupanine skeleton is a tetracyclic quinolizidine (B1214090) alkaloid that serves as the structural foundation for a variety of naturally occurring compounds with diverse biological activities. Modifications to this rigid framework can lead to significant changes in pharmacological effects. Comparing lupanine to its close relatives illustrates the impact of subtle structural changes.

The table below summarizes the structures and some reported biological activities of lupanine and related alkaloids, illustrating the influence of substitutions on the core skeleton.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the biological activity of lupin alkaloids. nih.gov The rigid, fused-ring system of the lupanine core results in a distinct three-dimensional shape with multiple chiral centers. The specific spatial arrangement of atoms and functional groups is paramount for molecular recognition by biological targets like receptors and enzymes.

In this compound, the stereochemistry of the ester linkage is explicitly defined as alpha (α). This indicates that the cinnamoyloxy group is oriented in a specific direction relative to the plane of the quinolizidine rings. A change to a beta (β) configuration would alter the spatial position of the entire cinnamoyl moiety, which would almost certainly affect its ability to fit into a specific binding pocket. The stereospecificity of enzymatic reactions, such as the hydrogenation of dehydrolupanine derivatives, underscores the high degree of stereochemical control in both the synthesis and biological interactions of these molecules. cdnsciencepub.comcdnsciencepub.com Therefore, the defined stereochemistry at C13, along with the inherent chirality of the lupanine skeleton, is a crucial determinant of the biological activity of this compound.

Analytical and Quantification Methodologies for 13alpha Cinnamoyloxylupanine

Chromatographic Quantification

Chromatography is the cornerstone for the separation and analysis of complex mixtures of phytochemicals, including alkaloids like 13alpha-cinnamoyloxylupanine. By separating individual compounds from a complex extract, it allows for their subsequent identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. drawellanalytical.comshimadzu.com In the context of quinolizidine (B1214090) alkaloids, GC-MS is frequently employed for the qualitative and semi-quantitative profiling of the complete alkaloid spectrum within a plant extract. nih.govnih.gov

The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column. shimadzu.com The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column wall. rroij.com After separation, the compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound. researchgate.net

Studies on Lupinus species have successfully used GC-MS to identify a range of alkaloids. researchgate.net Specifically, 13α-cis-cinnamoyloxylupanine and 13-trans-cinnamoyloxylupanine have been identified as minor alkaloids in the profile of Lupinus angustifolius using this method. researchgate.netresearchgate.net This approach is invaluable for chemodiversity studies and for identifying the presence of specific alkaloid esters in plant tissues. acs.orguni-halle.de

For highly sensitive and precise quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eag.comnebiolab.com This technique combines the separation power of liquid chromatography—particularly Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations—with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netchromatographyonline.com

In this method, the sample extract is first passed through an LC column, which separates the compounds in a liquid mobile phase. chromatographyonline.com The eluent from the column is then directed into the mass spectrometer. eag.com A tandem MS system (like a triple quadrupole) first selects a specific precursor ion (the molecular ion of the target analyte, e.g., this compound). This ion is then fragmented in a collision cell, and specific product ions are monitored and quantified. eag.comjfda-online.com This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces matrix interference, allowing for accurate quantification even at very low concentrations. mdpi.comkcl.ac.uk

LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple quinolizidine alkaloids in complex matrices like raw lupin beans and processed foods. acs.org These methods demonstrate excellent performance in terms of sensitivity, accuracy, and reproducibility, making them ideal for risk assessment and quality control in food products. acs.orgresearchgate.net

Electrophoretic Quantification (e.g., NACE-UV/MS Detection)

An alternative to chromatographic methods is Capillary Electrophoresis (CE). Non-Aqueous Capillary Electrophoresis (NACE) is particularly suitable for the analysis of alkaloids. nih.govnih.gov NACE utilizes an organic solvent-based electrolyte to separate compounds based on their differential migration in an electric field. nih.gov

A validated NACE method for the analysis of quinolizidine alkaloids in Lupinus species has been reported. researchgate.net This method employed a buffer system of 100 mM ammonium (B1175870) formate (B1220265) in a mixture of methanol (B129727) and acetonitrile, enabling the baseline separation of major alkaloids in under 10 minutes. researchgate.net For detection, NACE can be coupled with a UV detector or, for greater specificity, a mass spectrometer (NACE-MS). acs.orgresearchgate.net In NACE-MS, all alkaloids can be assigned based on their corresponding protonated molecular ion ([M+H]+) values in positive electrospray ionization mode. researchgate.net

| Parameter | NACE Method for Quinolizidine Alkaloids |

| Buffer System | 100 mM ammonium formate in methanol, acetonitrile, water, and acetic acid. researchgate.net |

| Applied Voltage | 25 kV. researchgate.net |

| Temperature | 30 °C. researchgate.net |

| Detection | UV (210 nm) or Mass Spectrometry (positive ESI mode). researchgate.net |

This table summarizes the operational parameters for a Non-Aqueous Capillary Electrophoresis (NACE) method developed for the analysis of quinolizidine alkaloids.

Development and Validation of Analytical Methods

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. pharmastate.academyiosrphr.org It ensures that the results generated are accurate, reliable, and reproducible. certified-laboratories.com Key parameters evaluated during validation include linearity, sensitivity, accuracy, and precision. pharmastate.academyedqm.eu

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmastate.academy It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1.0. acs.org

Sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). iosrphr.org

LOD : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. iosrphr.org

LOQ : The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. iosrphr.org

The following table shows validation data for sensitivity and linearity from studies on quinolizidine alkaloids using LC-MS/MS and NACE, which are representative of the performance expected for the analysis of this compound.

| Compound | Method | Linearity (Range) | Correlation (r²) | LOD | LOQ | Source |

| Lupanine (B156748) | UPLC-MS/MS | 10–400 µg/L | >0.9992 | 1.3 µg/L | 3.9 µg/L | acs.org |

| Angustifoline | UPLC-MS/MS | 10–400 µg/L | >0.9992 | 0.5 µg/L | 1.5 µg/L | acs.org |

| 13-Hydroxylupanine (B1673957) | NACE-UV | 0.005–0.25 mg/mL | 0.9992 | 1.5 µg/mL | 5.0 µg/mL | researchgate.net |

| Sparteine (B1682161) | NACE-UV | 0.005–0.25 mg/mL | 0.9996 | 1.5 µg/mL | 5.0 µg/mL | researchgate.net |

This table presents the linearity and sensitivity parameters (LOD and LOQ) for several quinolizidine alkaloids, demonstrating the high performance of modern analytical techniques.

Accuracy is the measure of closeness between the experimental value and the true or accepted value. pharmastate.academy It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the spiked amount that is detected (% Recovery) is calculated. certified-laboratories.com

Precision measures the degree of scatter or agreement between a series of measurements of the same sample. pharmastate.academy It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (COV) of the measurements. nih.gov

Validation studies for methods analyzing quinolizidine alkaloids consistently show high accuracy and precision.

| Compound | Method | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) | Source |

| Lupanine | LC-MS/MS | Low, Medium, High | 89.5–106.2% | <3.1% | researchgate.net |

| 13-Hydroxylupanine | LC-MS/MS | Low, Medium, High | 89.5–106.2% | <3.1% | researchgate.net |

| Angustifoline | LC-MS/MS | Low, Medium, High | 89.5–106.2% | <3.1% | researchgate.net |

| Lupanine | NACE-UV | 0.1 mg/mL | 98.7% | 2.1% | researchgate.net |

| 13-Hydroxylupanine | NACE-UV | 0.1 mg/mL | 101.3% | 2.5% | researchgate.net |

This table showcases the accuracy (as % Recovery) and precision (as % RSD) for the analysis of various quinolizidine alkaloids using different analytical methods.

Detection and Quantification Limits

The determination of accurate and precise detection and quantification limits is a critical aspect of any analytical methodology for 13α-cinnamoyloxylupanine. These limits define the sensitivity of the method and dictate its suitability for various applications, from metabolic studies in plants to quality control of food products. While specific limits for 13α-cinnamoyloxylupanine are not extensively documented in publicly available literature, data from the analysis of structurally related quinolizidine alkaloids (QAs) by modern chromatographic techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), provide a strong indication of the achievable sensitivity.

Methods developed for the quantification of major QAs like lupanine and its hydroxylated derivatives in complex matrices such as lupin seeds and processed foods have demonstrated low limits of detection (LOD) and quantification (LOQ). For instance, a UPLC-MS/MS method for the simultaneous quantification of five QAs, including lupanine and 13-hydroxylupanine, in Lupinus angustifolius and its processed foods reported LODs in the range of 0.5–1.7 mg kg⁻¹ and LOQs in the range of 1.5–5.7 mg kg⁻¹. nih.govacs.org Another sensitive HPLC-MS/MS method for thirteen lupin alkaloids established even lower LOQs, ranging from 1 to 25 µg kg⁻¹. nih.gov For pyrrolizidine (B1209537) alkaloids in challenging food matrices like honey and tea, UHPLC-MS/MS methods have achieved LODs and LOQs as low as 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively. mdpi.com

These values are typically determined by analyzing the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com The high sensitivity of these methods allows for the detection and quantification of trace amounts of alkaloids, which is crucial for assessing the safety of food and feed products where maximum residue limits are often in the low mg/kg range. cabidigitallibrary.org

The table below presents a summary of detection and quantification limits achieved for representative quinolizidine alkaloids in various studies, illustrating the performance of modern analytical techniques.